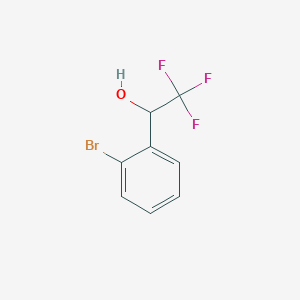

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNQGLQRPWGSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727207 | |

| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394203-55-5 | |

| Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Introduction: The Significance of Trifluoromethylated Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to profoundly alter the physicochemical and biological properties of a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. 1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a key building block in this arena, possessing both the influential trifluoromethyl alcohol moiety and a synthetically versatile brominated aromatic ring. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles and detailed experimental protocols for its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve either the construction of the trifluoromethyl carbinol unit on a pre-existing 2-bromophenyl scaffold or the reduction of a corresponding trifluoromethyl ketone. This guide will focus on two primary, field-proven methodologies:

-

Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde: A direct and efficient approach that forms the C-CF3 bond through the addition of a trifluoromethyl anion equivalent to the aldehyde.

-

Reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone: A reliable method that utilizes a commercially available or readily synthesized ketone precursor.

The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Methodology 1: Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde

This approach leverages the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), for the nucleophilic addition of a trifluoromethyl group to 2-bromobenzaldehyde. The reaction is typically initiated by a catalytic amount of a fluoride source, which activates the TMSCF3.

Causality Behind Experimental Choices:

-

The Ruppert-Prakash Reagent (TMSCF3): This reagent is favored due to its stability, commercial availability, and ease of handling compared to gaseous trifluoromethyl sources.

-

Fluoride Ion Catalyst (e.g., TBAF): A nucleophilic catalyst is essential to activate the TMSCF3. The fluoride ion attacks the silicon atom, forming a hypervalent silicate intermediate that readily releases the trifluoromethyl anion (CF3-).

-

Anhydrous Conditions: The trifluoromethyl anion is a strong base and will be quenched by protic solvents like water or alcohols. Therefore, the reaction must be conducted under strictly anhydrous conditions to ensure high yields.

-

Aprotic Solvent (e.g., THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the reagents and intermediates.

Visualizing the Mechanism:

Caption: Mechanism of Nucleophilic Trifluoromethylation.

Detailed Experimental Protocol:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq) via syringe.

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise over 5 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Bromobenzaldehyde | 1.0 | Starting material |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | 1.5 | Trifluoromethyl source |

| Tetrabutylammonium fluoride (TBAF) | 0.1 | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | - | Quenching and deprotection |

| Ethyl Acetate | - | Extraction solvent |

| Saturated Sodium Bicarbonate | - | Neutralizing wash |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying agent |

Methodology 2: Reduction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanone

This method involves the reduction of the commercially available ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone, to the desired secondary alcohol. This is a straightforward and often high-yielding transformation.[1][2][3]

Causality Behind Experimental Choices:

-

Reducing Agent (e.g., Sodium Borohydride): Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH) for safety and ease of handling, especially when other functional groups that could be reduced are absent.

-

Protic Solvent (e.g., Methanol or Ethanol): Protic solvents are required for the borohydride reduction to protonate the intermediate alkoxide. Methanol and ethanol are common choices.

Visualizing the Workflow:

Caption: Workflow for Ketone Reduction.

Detailed Experimental Protocol:

-

Preparation: To a round-bottom flask, add 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) and dissolve it in methanol (approx. 0.2 M).[1][2]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add water to quench the excess NaBH4. Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Eq. | Purpose |

| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | 1.0 | Starting material |

| Sodium Borohydride (NaBH4) | 1.1 | Reducing agent |

| Methanol | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | - | Quenching and neutralization |

| Ethyl Acetate | - | Extraction solvent |

| Water | - | Quenching and washing |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying agent |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C8H6BrF3O[4] |

| Molecular Weight | 255.04 g/mol [4] |

| Appearance | Expected to be a solid or oil |

| CAS Number | 394203-55-5[4] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the benzylic proton (CH-OH) due to coupling with the three fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region. A broad singlet for the hydroxyl proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will show a quartet for the carbon bearing the trifluoromethyl group (C-CF3) due to C-F coupling. The benzylic carbon (CH-OH) will also likely appear as a quartet. The aromatic carbons will have distinct signals in the downfield region.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[5]

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through either the nucleophilic trifluoromethylation of 2-bromobenzaldehyde or the reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethanone. Both methods are robust and scalable, providing access to this important fluorinated building block. The choice of synthetic route will be guided by factors such as starting material availability and cost. The presence of the bromine atom in the final product opens up a vast array of possibilities for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of complex molecules for applications in drug discovery and materials science.

References

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1-(2-Bromophenyl)-2,2,2-trifluoroethanone. (n.d.). PubChem. Retrieved from [Link]

-

Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(4-Bromophenyl)-2,2,2-trifluoroethanol. (n.d.). PubChem. Retrieved from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Process for the synthesis of 2,2,2-trifluoroethanol. (1987). Google Patents.

-

Ethanone, 2,2,2-trifluoro-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of 2-(2-Bromophenyl)acetaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2020). MDPI. Retrieved from [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. (1986). Google Patents.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. 394203-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-bromophenyl)-2,2,2-trifluoroethanol. As a fluorinated aromatic alcohol, this compound holds significant interest for medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl and ortho-bromo substituents. This document will delve into the theoretical and practical aspects of this molecule, offering insights into its synthesis, characterization, and potential utility in drug discovery and development. While experimental data for this specific regioisomer is limited in publicly available literature, this guide synthesizes information from its precursor, related isomers, and the parent 2,2,2-trifluoroethanol (TFE) moiety to provide a robust and scientifically grounded resource.

Introduction: The Significance of Fluorinated Alcohols in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl group (-CF3), in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When this group is part of a trifluoroethanol moiety attached to an aromatic ring, it introduces a unique combination of steric bulk, strong electron-withdrawing effects, and the capacity for hydrogen bonding.

This compound is a chiral alcohol that combines these features with an ortho-brominated phenyl ring. The bromine atom serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions, making it an attractive building block for creating libraries of complex molecules. The "ortho" substitution pattern is of particular interest as it can induce specific conformational preferences that may be advantageous for binding to protein targets.

This guide will explore the nuances of this specific molecule, providing a foundational understanding for researchers looking to incorporate it into their synthetic and drug discovery programs.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported, we can infer its properties from its chemical structure, data on its isomers, and its precursor. A PubChemLite entry provides key structural identifiers and predicted mass spectrometry data for the target molecule.[1]

Table 1: Key Identifiers and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | PubChemLite[1] |

| Molecular Weight | 255.03 g/mol | PubChemLite[1] |

| InChIKey | AHNQGLQRPWGSLD-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | C1=CC=C(C(=C1)C(C(F)(F)(F)O)Br | PubChemLite[1] |

| Predicted XlogP | 2.9 | PubChemLite[1] |

Comparative Data of Isomers and Precursor:

To provide a more complete picture, the known properties of the precursor ketone and the 3- and 4-bromo isomers are presented below. It is important to note that the position of the bromine atom can influence properties such as melting and boiling points due to differences in crystal packing and intermolecular interactions.

Table 2: Properties of Related Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone (Precursor) | 244229-34-3[2][3] | 253.02[2][3] | N/A (liquid at RT) | 230.0±40.0 (Predicted)[4] |

| 1-(3-Bromophenyl)-2,2,2-trifluoroethanol | 446-63-9[1] | 255.03[1] | N/A | N/A |

| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 80418-13-9 | 255.03 | 54-56 | 282.8±40.0 (Predicted) |

Spectroscopic Characterization (Predicted and Inferred):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The aromatic region will likely display complex splitting patterns due to the ortho-substitution. The methine proton will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon, which will appear as a quartet due to one-bond C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and strong C-F stretching bands typically observed between 1000 and 1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragments. Predicted collision cross-section values for various adducts are available.[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2-bromophenyl)-2,2,2-trifluoroethanone. This precursor is commercially available.[2][3]

Synthesis Workflow

The synthesis can be approached in two main ways: a standard reduction to yield the racemic alcohol or an asymmetric reduction to produce a specific enantiomer.

Caption: General synthetic routes to this compound.

Experimental Protocol: Racemic Synthesis

This protocol describes a standard, reliable method for the synthesis of racemic this compound.

Materials:

-

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Considerations for Asymmetric Synthesis

For applications in drug discovery, obtaining enantiomerically pure forms of the alcohol is often crucial. This can be achieved through asymmetric reduction of the precursor ketone. Several methods are available, including:

-

Enzymatic Reduction: Using alcohol dehydrogenases (ADHs) with a suitable cofactor regeneration system.

-

Chiral Catalysts: Employing chiral metal catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or organocatalysts (e.g., Corey-Bakshi-Shibata (CBS) catalysts) with a stoichiometric reducing agent like borane.

The choice of method will depend on the desired enantiomer, scale, and available resources.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Role of the Trifluoroethanol Moiety

The trifluoroethanol group imparts several beneficial properties:

-

Metabolic Stability: The C-F bonds are highly stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Lipophilicity: The -CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Binding Interactions: The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.

Synthetic Utility of the Ortho-Bromo Substituent

The bromine atom at the ortho position is a key feature for synthetic diversification. It can readily participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Caption: Synthetic diversification of this compound.

This synthetic versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in lead optimization.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be taken based on the properties of its precursor and related compounds. The precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethanone, is classified as an irritant.[2][3] The 4-bromo isomer is harmful if swallowed and causes skin and eye irritation.[5] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet under-characterized, chemical entity with significant potential as a building block in drug discovery and materials science. Its unique combination of a trifluoroethanol moiety and a synthetically versatile ortho-bromo substituent makes it an attractive starting point for the development of novel compounds with tailored properties. While further experimental characterization is needed to fully elucidate its physicochemical properties, the synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the utility of this fascinating molecule.

References

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11219024, 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11219024, 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 358616, 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

PubChemLite (n.d.). This compound. Retrieved from [Link]

-

SpectraBase (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

- Staples, R. J., & Huang, S. (2008). (S)-(+)-1-(2-Bromophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o501.

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Introduction

1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a fluorinated alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, while the ortho-bromophenyl moiety provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influential trifluoromethyl group.

Guiding Principles: Causality in Chemical Shifts and Couplings

The electronic environment of each nucleus dictates its resonance frequency (chemical shift). In our target molecule, two key substituents dominate these environments:

-

Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety exerts a strong deshielding effect on adjacent nuclei. This causes the benzylic proton (-CH) and its attached carbon to resonate at a lower field (higher ppm) than in non-fluorinated analogs. Furthermore, the fluorine nuclei (¹⁹F) couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment.

-

Bromine (-Br) Atom: The bromine atom on the aromatic ring also influences the electronic distribution through inductive withdrawal and resonance effects, altering the chemical shifts of the aromatic protons and carbons. Its primary diagnostic value, however, is in mass spectrometry due to its isotopic signature.

Spin-spin coupling, a through-bond interaction between magnetically active nuclei, provides connectivity information. We anticipate observing ³J (three-bond) couplings between adjacent aromatic protons, and a crucial ³J coupling between the benzylic proton and the fluorine atoms of the -CF₃ group.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire data with a 30-degree pulse width and a relaxation delay of 1-2 seconds. A total of 16 scans is typically sufficient.

-

¹³C NMR: Acquire data using proton decoupling (e.g., WALTZ-16). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 512 or 1024) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR: Acquire data with proton decoupling. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so fewer scans (e.g., 16-32) are typically required. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted Spectroscopic Data & Interpretation

The following tables summarize the predicted NMR data for this compound. These predictions are based on established substituent effects and data from analogous compounds such as 1-(4-bromophenyl)-2,2,2-trifluoroethanol and 1-(2-bromophenyl)ethanol.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.7 - 7.2 | m | - | 4H | Ar-H |

| ~ 5.4 - 5.5 | q | ³JH-F ≈ 6-7 Hz | 1H | H C-CF₃ |

| ~ 2.5 - 3.5 | br s | - | 1H | OH |

¹H NMR Interpretation:

-

Aromatic Region (δ 7.2-7.7): The four protons on the bromophenyl ring are expected to produce a complex multiplet ('m') due to their distinct chemical environments and mutual coupling.

-

Benzylic Methine (δ 5.4-5.5): The proton attached to the chiral center is significantly deshielded by both the aromatic ring and the adjacent -CF₃ group. It is expected to appear as a quartet ('q') due to coupling to the three equivalent fluorine atoms (n+1 rule does not strictly apply, but a quartet is the common pattern).

-

Hydroxyl Proton (δ 2.5-3.5): The chemical shift of the -OH proton is variable and depends on concentration and temperature. It typically appears as a broad singlet ('br s') and may exchange with trace D₂O.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 136-138 | s | - | C -Br | | ~ 133-128 | d | - | Ar-C H | | ~ 123.5 | q | ¹JC-F ≈ 280-285 Hz | C F₃ | | ~ 122-123 | s | - | Ar-C -CH | | ~ 72-74 | q | ²JC-F ≈ 30-35 Hz | C H-OH |

¹³C NMR Interpretation:

-

Aromatic Carbons (δ 122-138): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C -Br) will be downfield, while the carbon attached to the trifluoroethyl group (C -CH) will also be clearly identifiable.

-

Trifluoromethyl Carbon (δ ~123.5): This carbon will appear as a strong quartet ('q') due to the large one-bond coupling (¹JC-F) to the three fluorine atoms.

-

Benzylic Carbon (δ ~72-74): This carbon, attached to the hydroxyl group, will also be split into a quartet ('q') due to the two-bond coupling (²JC-F) to the fluorine atoms. This coupling is a key diagnostic feature.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -75 to -78 | d | ³JF-H ≈ 6-7 Hz | -CF ₃ |

¹⁹F NMR Interpretation:

-

The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single signal.[3][4] This signal will be split into a doublet ('d') due to the three-bond coupling to the single benzylic proton. The chemical shift is typically found in the range of -75 to -78 ppm relative to CFCl₃ for this type of structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Guiding Principles: Molecular Vibrations

The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequency of absorption is characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. For this compound, we expect to see characteristic bands for the O-H, C-H, C-O, C=C (aromatic), C-Br, and especially the C-F bonds. The C-F stretching vibrations are typically very strong and occur in a region of the spectrum that is often clear of other signals, making them highly diagnostic.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted Spectroscopic Data & Interpretation

The following table outlines the principal IR absorption bands expected for this compound, based on data from analogous structures.[6][7]

Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Weak | C-H Stretch | Aliphatic (Methine) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl Group |

| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

| ~ 750 | Strong | C-H Bend | ortho-disubstituted Aromatic |

| 700 - 500 | Medium | C-Br Stretch | Aryl Bromide |

IR Interpretation:

-

The most prominent feature will be a broad, strong band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.

-

A series of very strong, sharp absorptions between 1300 and 1100 cm⁻¹ will be the unmistakable signature of the C-F stretching modes of the -CF₃ group.

-

A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Guiding Principles: Ionization and Fragmentation

In a typical Electron Ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion (M⁺•). This ion, along with its isotopic variants, provides the molecular weight. The most critical isotopic feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for the molecular ion peak (M⁺•) and any bromine-containing fragment ions, where the M and M+2 peaks have roughly a 1:1 intensity ratio.

The molecular ion is often unstable and undergoes fragmentation to form smaller, more stable ions. The observed fragmentation pattern is a fingerprint that helps to confirm the molecular structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like the target molecule.

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically a quadrupole analyzer, operating in EI mode (70 eV).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC inlet, which is heated to ensure rapid volatilization (~250 °C).

-

Chromatographic Separation: Use a capillary column (e.g., a 30 m DB-5ms) to separate the analyte from any impurities. A typical temperature program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by EI. The resulting ions are separated by the mass analyzer and detected.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Predicted Spectroscopic Data & Interpretation

Analysis of the mass spectra of the precursor ketone and the 4-bromo isomer provides a strong basis for predicting the fragmentation of the target alcohol.[1][8]

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Relative Intensity | Identity | Interpretation |

|---|---|---|---|

| 254 / 256 | Low | [M]⁺• | Molecular Ion: The 1:1 ratio confirms the presence of one bromine atom. |

| 185 / 187 | High | [M - CF₃]⁺ | Base Peak: Loss of the trifluoromethyl radical, forming a stable benzylic cation. The 1:1 ratio indicates the fragment retains the bromine atom. |

| 175 | Medium | [M - Br]⁺ | Loss of the bromine radical. This fragment will not have an M+2 peak. |

| 155 / 157 | Medium | [C₇H₄Br]⁺ | Loss of formaldehyde (H₂CO) from the [M - CF₃]⁺ ion, likely forming a bromotropylium ion. |

MS Interpretation:

-

The molecular ion peak at m/z 254/256 will likely be of low intensity due to the fragile nature of the benzylic alcohol. Its observation is key to confirming the molecular weight.

-

The most intense peak in the spectrum (the base peak) is predicted to be at m/z 185/187 . This corresponds to the loss of the trifluoromethyl radical (•CF₃, mass 69), a very common and favorable fragmentation pathway for such compounds, leading to the formation of a resonance-stabilized 2-bromobenzyl alcohol cation.

-

The observation of a significant peak at m/z 175 (lacking an M+2 partner) would confirm the alternative fragmentation pathway involving the loss of a bromine radical.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. The combination of multinuclear NMR, IR, and MS provides a self-validating system for confirming the identity and structure of this important fluorinated building block. The key diagnostic features to look for are: the characteristic quartet for the benzylic proton in ¹H NMR coupled to a doublet in the ¹⁹F NMR, the strong C-F stretching bands in the IR spectrum, and the prominent bromine isotope pattern in the mass spectrum, particularly for the molecular ion and the [M-CF₃]⁺ fragment. This detailed guide should empower researchers to confidently identify and characterize this molecule in their synthetic endeavors.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE - Optional[13C NMR]. Retrieved from [Link]

-

Falsafi, S. K., et al. (1991). 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat. PubMed. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PMC - NIH. (n.d.). (S)-(+)-1-(2-Bromophenyl)ethanol. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech. (n.d.). (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol (13). Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro- IR Spectrum. Retrieved from [Link]

Sources

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 7. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (CAS Number: 394203-55-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a trifluoromethyl group and a bromo-substituted phenyl ring imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of the properties, synthesis, potential applications, and suppliers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related 4-bromo isomer, specific experimentally determined values for the 2-bromo isomer are limited.

| Property | Value | Source |

| CAS Number | 394203-55-5 | [5] |

| Molecular Formula | C₈H₆BrF₃O | [6] |

| Molecular Weight | 255.03 g/mol | [6] |

| IUPAC Name | This compound | |

| Appearance | Yellow powder (for the related (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol) | [6] |

| Purity | ≥98% (typical) | [6] |

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (also known as 2'-Bromo-2,2,2-trifluoroacetophenone).[7]

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one

This protocol is based on a general procedure for the reduction of a similar α-haloketone and may require optimization for this specific substrate.[7]

Materials:

-

1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Mechanism of Action and Applications in Drug Discovery

The trifluoromethyl group in this compound plays a pivotal role in its utility in drug design.[1][2][3] The high electronegativity of the fluorine atoms creates a strong dipole moment, influencing the molecule's electronic properties and its ability to participate in hydrogen bonding.

Key Advantages of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1]

-

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Enhanced Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets, such as enzymes and receptors.[3]

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation.

The 2-bromo-substitution on the phenyl ring provides a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications:

While specific therapeutic applications for this compound are not yet established, its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a building block for the development of new drugs targeting a range of diseases.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

In case of exposure:

-

Skin contact: Wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Suppliers

This compound and its precursor, 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one, are available from various chemical suppliers.

Suppliers for this compound (CAS 394203-55-5):

-

Fluorochem[5]

Suppliers for 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 244229-34-3):

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and a reactive bromophenyl moiety provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, its availability from commercial suppliers makes it an accessible and attractive starting material for innovative drug discovery programs.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8. [Link]

-

MySkinRecipes. (n.d.). (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol. [Link]

-

Cenmed Enterprises. (n.d.). (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol (C007B-275968). [Link]

-

DC Fine Chemicals. (2025). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. (n.d.). 2′-Bromo-2,2,2-trifluoroacetophenone (97%). [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one. [Link]

-

FDA Global Substance Registration System. (n.d.). 1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANOL. [Link]

-

American Chemical Society. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. (2022). National Center for Biotechnology Information. [Link]

-

Grokipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one 95% | CAS: 244229-34-3 | AChemBlock [achemblock.com]

- 10. 2′-Bromo-2,2,2-trifluoroacetophenone (97%) - Amerigo Scientific [amerigoscientific.com]

- 11. 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Architect's Guide to Asymmetry: A Deep Dive into the Synthesis of Chiral Trifluoromethyl Alcohols

Foreword: The Trifluoromethyl Group - A Game-Changer in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced efficacy, better bioavailability, and improved metabolic profiles.[1][2][3] Chiral alcohols containing a trifluoromethyl group are particularly valuable building blocks, serving as key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth exploration of the primary asymmetric strategies for accessing these crucial chiral synthons, offering insights into the underlying principles and practical applications of each methodology.

I. The Convergent Power of Reduction: Asymmetric Synthesis from Trifluoromethyl Ketones

One of the most direct and widely employed strategies for the synthesis of chiral trifluoromethyl alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for reduction, but can also present challenges in achieving high enantioselectivity.

A. Catalytic Asymmetric (Transfer) Hydrogenation

Catalytic hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for this transformation. Ruthenium and iridium-based catalysts featuring chiral ligands have demonstrated remarkable success.

For instance, iridium complexes with f-amphol and f-ampha ligands have been shown to be highly effective for the asymmetric hydrogenation of a wide range of trifluoromethyl ketones, affording the corresponding chiral secondary 2,2,2-trifluoroethanols in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee).[4] This method has proven practical in the synthesis of key intermediates for drugs like Odanacatib and LX-1031.[4]

Workflow for Catalytic Asymmetric Hydrogenation

Caption: Workflow of catalytic asymmetric hydrogenation.

B. Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction, utilizing chiral oxazaborolidine catalysts, is a powerful tool for the enantioselective reduction of ketones. While highly reactive trifluoromethyl ketones can sometimes lead to lower enantioselectivity due to a competing non-catalytic reduction pathway, optimized conditions and specific catalysts can provide excellent results.[5] In-situ generation of the oxazaborolidine catalyst from chiral lactam alcohols and borane has been shown to be a practical and reliable method for the reduction of various trifluoromethyl ketones, yielding chiral alcohols with good to high enantiomeric excesses.[5]

C. Stoichiometric Chiral Reducing Agents

While catalytic methods are often preferred, stoichiometric chiral reagents can offer high enantioselectivity and predictability. Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesiums and chiral secondary amines, have been successfully employed for the reduction of trifluoromethyl ketones.[6] These reagents operate via a Meerwein-Ponndorf-Verley (MPV)-type mechanism, where a β-hydride is transferred to the ketone, affording the desired alcohols with excellent enantioselectivities (up to 98:2 er) and high yields.[6] Similarly, chiral alkoxy-aluminium and -magnesium halides derived from natural products like borneol and menthol have shown high stereoselectivity in the reduction of phenyl trifluoromethyl ketone.[7]

II. Building from the Ground Up: Enantioselective Trifluoromethylation of Carbonyls

An alternative to the reduction of pre-formed trifluoromethyl ketones is the direct enantioselective addition of a trifluoromethyl group to a prochiral aldehyde or ketone. This can be achieved through nucleophilic, electrophilic, or radical pathways.

A. Nucleophilic Trifluoromethylation

The development of stable and reliable sources of the trifluoromethyl anion (CF₃⁻) has been a significant area of research. The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[8] In the presence of a nucleophilic activator, such as a fluoride source, TMSCF₃ delivers a trifluoromethyl group to carbonyl compounds.[8]

For asymmetric synthesis, a chiral Lewis base or a chiral counter-ion can be employed to control the stereochemical outcome. The development of new nucleophilic trifluoromethylating agents derived from fluoroform, an environmentally benign starting material, offers a more sustainable alternative to traditional methods that rely on CF₃Br.[9][10] These reagents, such as 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine, have been shown to react with nonenolizable carbonyl compounds to provide α-trifluoromethyl alcohols in excellent yields.[9][10]

General Mechanism of Nucleophilic Trifluoromethylation

Caption: Mechanism of nucleophilic trifluoromethylation.

B. Electrophilic and Radical Trifluoromethylation

The advent of stable, "shelf-stable" electrophilic trifluoromethylating reagents has opened new avenues for the synthesis of trifluoromethylated compounds.[11] Reagents developed by Yagupolskii, Umemoto, Togni, and Shibata are now commercially available and have been widely used.[11][12]

In the context of synthesizing chiral trifluoromethyl alcohols, these reagents are typically used to trifluoromethylate enolates or enolate equivalents. The resulting α-trifluoromethyl carbonyl compound can then be reduced, often diastereoselectively, to the desired alcohol.

A powerful strategy that combines multiple catalytic cycles is the photoredox-mediated organocatalytic α-trifluoromethylation of aldehydes.[1][13][14] This dual catalytic system utilizes a chiral imidazolidinone catalyst to form a chiral enamine from the starting aldehyde, and a photoredox catalyst (e.g., an iridium complex) to generate a trifluoromethyl radical from a suitable precursor. The radical then adds to the enamine, and subsequent hydrolysis and reduction yield the enantioenriched trifluoromethyl alcohol.[1][13]

III. The Biocatalytic Advantage: Enzymatic and Bio-Inspired Approaches

Nature's catalysts, enzymes, offer unparalleled selectivity under mild conditions.[15] Ketoreductases (KREDs) have emerged as powerful tools for the asymmetric reduction of trifluoromethyl ketones, often providing access to either enantiomer of the desired alcohol with high enantiomeric excess by selecting the appropriate enzyme.[16][17] The cofactor for these reductions, typically NADPH or NADH, can be regenerated in situ using a sacrificial substrate like glucose or isopropanol, making the process highly efficient.[16]

Beyond reductions, directed evolution has been used to engineer enzymes for novel transformations. For example, a biocatalytic platform has been developed for the synthesis of chiral α-trifluoromethylated organoborons via an enantioselective carbene B-H bond insertion.[18][19] These organoboron compounds are versatile intermediates that can be converted to a variety of chiral trifluoromethyl-containing molecules, including the target alcohols.

IV. Experimental Protocols: A Practical Guide

A. Representative Protocol for Asymmetric Reduction using a Chiral Organomagnesium Amide (COMA)

This protocol is adapted from the work of Wu, J. et al. (2007) Org. Lett. 9 (26), 5449–5452.[6]

-

Preparation of the COMA Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78 °C. To this solution, add the dialkylmagnesium reagent (1.0 equivalent) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the COMA reagent.

-

Reduction of the Trifluoromethyl Ketone: To the freshly prepared COMA reagent at -78 °C, add a solution of the aryl trifluoromethyl ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral trifluoromethyl alcohol.

-

Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[20]

B. Data Summary: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Asymmetric Hydrogenation | Iridium/f-amphol | 2,2,2-Trifluoroacetophenone | >99 | 99% ee | [4] |

| CBS Reduction | In situ generated oxazaborolidine | Biphenyl trifluoromethyl ketone | 90 | 86% ee | [5] |

| COMA Reduction | (R)-N-(1-phenylethyl)aniline derived COMA | 2,2,2-Trifluoroacetophenone | >95 | 98:2 er | [6] |

| Alkoxy-Aluminium Halide | (-)-Menthyloxyaluminium dichloride | Phenyl trifluoromethyl ketone | - | 77% ee | [7] |

V. Future Perspectives

The asymmetric synthesis of chiral trifluoromethyl alcohols is a mature yet continually evolving field. Future research will likely focus on the development of more sustainable and cost-effective methods, such as those utilizing earth-abundant metal catalysts or novel biocatalytic systems. The discovery of new trifluoromethylating reagents with enhanced reactivity and selectivity will also continue to drive innovation. Furthermore, the application of continuous flow technologies for these transformations holds the promise of improved safety, scalability, and efficiency. As our understanding of asymmetric catalysis deepens, the ability to synthesize these valuable chiral building blocks with ever-increasing precision will undoubtedly accelerate the discovery of new medicines and advanced materials.

References

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Preparation of 2-Bromo-α-(Trifluoromethyl)benzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-α-(trifluoromethyl)benzyl alcohol, a key fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of bromo, trifluoromethyl, and hydroxyl moieties makes this compound a versatile intermediate for introducing these critical functionalities into complex target molecules.[1][2] This document delves into the prevalent synthetic strategies, with a primary focus on the robust and widely adopted nucleophilic trifluoromethylation of 2-bromobenzaldehyde using the Ruppert-Prakash reagent. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the necessary characterization and safety protocols essential for successful and reproducible synthesis.

Introduction: The Strategic Value of a Fluorinated Intermediate

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a highly sought-after substituent. 2-Bromo-α-(trifluoromethyl)benzyl alcohol emerges as a high-value intermediate by combining the electronic and steric properties of the -CF₃ group with a reactive hydroxyl function and a bromine atom that serves as a synthetic handle for subsequent cross-coupling reactions. This unique combination allows for multi-directional elaboration, making it a critical precursor in the synthesis of novel therapeutic agents and advanced materials.

Synthetic Strategy: Nucleophilic Trifluoromethylation of 2-Bromobenzaldehyde

The most direct and efficient pathway to 2-bromo-α-(trifluoromethyl)benzyl alcohol involves the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl carbon of 2-bromobenzaldehyde. While various trifluoromethylating agents exist, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, stands out for its reliability, commercial availability, and operational simplicity.[3]

The Reaction Mechanism: Activation and Nucleophilic Attack

The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to initiate the reaction.[4] The mechanism proceeds through a well-established anionic chain reaction:

-

Initiation: The fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate. This hypervalent species is unstable and releases the highly nucleophilic trifluoromethyl anion ([CF₃]⁻).[3]

-

Nucleophilic Addition: The generated [CF₃]⁻ anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a trifluoromethylated alkoxide intermediate.

-

Propagation & Silyl Ether Formation: The alkoxide intermediate is then trapped by another molecule of TMSCF₃. This step serves two purposes: it forms a stable trimethylsilyl (TMS) ether and regenerates the trifluoromethyl anion, which propagates the chain reaction.

-

Hydrolysis: Upon completion of the reaction, a mild acidic workup cleaves the TMS ether, yielding the final product, 2-bromo-α-(trifluoromethyl)benzyl alcohol.[4]

The following diagram illustrates the catalytic cycle of this transformation.

Caption: Mechanism of nucleophilic trifluoromethylation.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the anionic intermediates.

Materials and Reagents

| Reagent/Material | Molecular Weight | Equivalents | Notes |

| 2-Bromobenzaldehyde | 185.02 g/mol | 1.0 | --- |

| Ruppert-Prakash Reagent (TMSCF₃) | 142.20 g/mol | 1.5 | Flammable, moisture-sensitive.[4] |

| Tetrabutylammonium Fluoride (TBAF) | 261.47 g/mol | 0.1 | 1M solution in THF. |

| Anhydrous Tetrahydrofuran (THF) | --- | --- | Solvent. |

| Saturated Aqueous NH₄Cl | --- | --- | Quenching solution. |

| Ethyl Acetate | --- | --- | Extraction solvent. |

| Brine | --- | --- | Washing solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent. |

| Silica Gel | --- | --- | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow the flask to cool to room temperature under a steady stream of nitrogen or argon.

-

Reagent Addition: To the flask, add 2-bromobenzaldehyde (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.5 M concentration). Add the Ruppert-Prakash reagent (1.5 eq.) via syringe.

-

Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the TBAF solution (1M in THF, 0.1 eq.) dropwise over 5 minutes. A color change may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-bromo-α-(trifluoromethyl)benzyl alcohol as a pure compound.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Experimental workflow for synthesis and purification.

Characterization and Purity Assessment

Self-validation of the protocol is achieved through rigorous characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons (multiplets in the ~7.5-7.8 ppm range), a quartet for the methine proton (-CH(OH)-) coupled to the CF₃ group, and a broad singlet for the hydroxyl proton (-OH).

-

¹⁹F NMR: A clean singlet around -78 ppm is indicative of the CF₃ group.

-

¹³C NMR: Will display signals for the aromatic carbons, the carbon bearing the CF₃ group (split into a quartet by fluorine coupling), and the carbinol carbon.

-

-

Mass Spectrometry (MS): Analysis by GC-MS or LC-MS will confirm the molecular weight (254.03 g/mol for C₈H₆BrF₃O) and show the characteristic isotopic pattern for a bromine-containing compound.

-

Chromatography: TLC provides a quick method for reaction monitoring. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment of the final product.

Safety and Handling Precautions

Adherence to safety protocols is paramount for the successful execution of this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[5]

-

Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of volatile and harmful reagents.[6][7]

-

Reagent Handling:

-

Ruppert-Prakash Reagent (TMSCF₃): Is a flammable liquid and is moisture-sensitive. Handle under an inert atmosphere.[4]

-

TBAF: Is toxic and corrosive. Avoid contact with skin and eyes.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-bromo-α-(trifluoromethyl)benzyl alcohol via the nucleophilic trifluoromethylation of 2-bromobenzaldehyde with the Ruppert-Prakash reagent is a highly efficient and reliable method. This guide provides the necessary theoretical framework and a practical, step-by-step protocol for its preparation. The resulting product is a valuable and versatile building block, poised for use in a wide array of applications, particularly in the discovery pipelines for new pharmaceuticals and agrochemicals. The principles and techniques described herein are foundational for researchers and scientists engaged in the field of synthetic organic chemistry.

References

- 1. 869725-53-1 | 2-Bromo-5-(trifluoromethyl)benzyl alcohol [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Trifluoroethanols

Abstract

Brominated trifluoroethanols represent a unique class of fluorinated alcohols that have garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic incorporation of both bromine and a trifluoromethyl group imparts distinct physicochemical properties that are highly advantageous for designing molecules with enhanced efficacy, metabolic stability, and tailored reactivity. This technical guide provides a comprehensive exploration of the physical and chemical characteristics of key brominated trifluoroethanols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, reactivity with various nucleophiles, spectroscopic signatures, and safe handling protocols, supported by detailed experimental methodologies and illustrative diagrams.

Introduction: The Strategic Value of Brominated Trifluoroethanols

The confluence of a bromine atom and a trifluoromethyl group on an ethanol backbone creates a molecule with a unique and powerful set of properties. The trifluoromethyl group, a well-established bioisostere for a methyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The bromine atom, a versatile functional handle, serves as an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This dual functionality makes brominated trifluoroethanols highly valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[4][5]

This guide will focus on the detailed characteristics of two prominent examples: 2-bromo-1,1,1-trifluoroethane and 3-bromo-1,1,1-trifluoro-2-propanol , while also touching upon other relevant derivatives.

Physical Characteristics

The physical properties of brominated trifluoroethanols are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the presence of the heavy bromine atom. These features affect boiling points, densities, and solubilities, which are critical parameters for reaction setup and purification.

Tabulated Physical Properties